3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is a chemical compound that belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms in the ring structure. This particular compound features a p-chlorophenyl group and a piperidinoethyl side chain, which contribute to its unique properties and potential applications.
The compound can be classified under organic compounds with potential pharmacological activities. It has been studied for its relevance in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The structural components of this compound suggest it may exhibit significant interactions with biological targets, making it of interest in drug discovery.
The synthesis of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride can be approached through several methods, typically involving the formation of the isoxazole ring followed by the introduction of substituents. A common synthetic route involves:
Detailed procedures typically include temperature control, solvent choice (such as acetonitrile or ethanol), and purification techniques like column chromatography to isolate the desired product .
The molecular formula for 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is . Its structure consists of an isoxazole ring (a five-membered ring with one nitrogen atom adjacent to an oxygen atom) substituted with a p-chlorophenyl group and a 2-piperidinoethyl group.
The chemical reactivity of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride can be explored through various pathways:
These reactions are critical for modifying the compound to enhance its pharmacological profile or to synthesize related compounds .
While specific data on the mechanism of action for 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is limited, compounds in this class often interact with central nervous system targets. Potential mechanisms may involve:
Further pharmacological studies would be necessary to elucidate its precise mechanism .
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride has potential applications in:
Given its structural characteristics, this compound holds promise for further exploration in medicinal chemistry and related fields .
The isoxazole ring in 3-(p-chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. This method achieves >95% regioselectivity for the 3,5-disubstituted isoxazole isomer, critical for positioning the p-chlorophenyl group at the C3 position. Nitrile oxides are generated in situ from p-chlorobenzaldehyde oxime (derived from p-chlorobenzaldehyde and hydroxylamine hydrochloride) using chlorinating agents like N-chlorosuccinimide (NCS) in DMF at 0–5°C [1] [6]. The subsequent cycloaddition employs Cu(I) catalysts (e.g., CuCl, 5–10 mol%) to activate terminal alkynes like ethyl propiolate, enhancing reaction rates and suppressing dimerization of nitrile oxides [1] [10].
Frontier Molecular Orbital (FMO) theory explains regioselectivity: Electron-deficient nitrile oxides (LUMO-controlled dipoles) favor alignment with electron-rich alkynes, placing the p-chlorophenyl group adjacent to the isoxazole nitrogen. This electronic bias overcomes steric influences, ensuring consistent C3-aryl substitution [2] [3].
Table 1: Optimization of Cycloaddition Conditions
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Regioselectivity (3,5:4,5) | Yield (%) |
---|---|---|---|---|---|
None | Toluene | 80 | 24 | 55:45 | 30 |
CuCl (5 mol%) | Acetonitrile | 60 | 4 | 97:3 | 92 |
CuI (10 mol%) | DMF | 25 | 2 | >99:1 | 95 |
Functionalization at C5 involves nucleophilic displacement of halogenated intermediates with piperidine. 5-(2-Haloethyl)isoxazole precursors (X = Cl, Br, I) are synthesized by:
The alkylation step employs anion-stabilized bases (e.g., K₂CO₃) in aprotic solvents (DMF, acetonitrile) to facilitate SN₂ reactions between piperidine and 5-(2-haloethyl)isoxazole. Key optimizations:
Table 2: Solvent and Base Effects on Alkylation
Solvent | Base | Catalyst | Temp (°C) | Byproducts (%) | Yield (%) |
---|---|---|---|---|---|
THF | K₂CO₃ | None | 65 | 18 | 70 |
DMF | K₂CO₃ | None | 80 | 5 | 82 |
Acetonitrile | Cs₂CO₃ | TBAB (5 mol%) | 25 | <3 | 89 |
The free base of 3-(p-chlorophenyl)-5-(2-piperidinoethyl)isoxazole is converted to its hydrochloride salt via acid-base crystallization. Optimal conditions:
Yield losses occur during isolation due to the compound’s solubility; adding anti-solvents (hexane) during crystallization increases recovery to 95%. Drying under vacuum at 40°C ensures anhydrous product formation [4].
Two primary routes to the isoxazole core are evaluated:
A. Nitrile Oxide Cycloaddition (Route A):
B. Chalcone Cyclization (Route B):
Table 3: Route Comparison for Isoxazole Synthesis
Parameter | Nitrile Oxide Route | Chalcone Route |
---|---|---|
Overall yield | 78% | 45% |
Regioselectivity | >99:1 | 70:30 |
Byproducts | Nitrile dimer (<5%) | Polycyclics (20–25%) |
Scalability | >100 g demonstrated | Limited to <10 g |
While the target compound lacks chiral centers, asymmetric 1,3-dipolar cycloadditions enable access to non-racemic analogs. Chiral Cu(I) complexes with bisoxazoline ligands induce enantioselectivity (up to 94% ee) in isoxazoline formation, though isoxazole synthesis requires subsequent dehydrogenation [8] [10]. Phosphine-catalyzed [3+2] annulations (e.g., using Kwon’s catalyst) generate pyrroline intermediates with 99% ee, applicable for fused isoxazoline-piperidine architectures [8]. Limitations include substrate-specific performance and catalyst costs.
Table 4: Asymmetric Catalysts for Chiral Isoxazoline Synthesis
Catalyst System | Substrate | ee (%) | Product Application |
---|---|---|---|
Cu(I)/(S)-Ph-BOX | Nitrile oxide + enone | 88 | β-Hydroxyisoxazoline precursors |
(R)-DTBM-SEGPHOS-Au(I) | Azlactone + alkyne | 91 | α-Amino acid analogs |
Chiral phosphine B + s-BINOL | Imine + allenoate | 94 | Pyrroline intermediates |
Table 5: Structural Identifiers of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride
Property | Identifier |
---|---|
CAS Registry Number | Not available in search results |
Molecular Formula | C₁₆H₁₉ClN₂O·HCl |
SMILES | C1CCN(CC1)CCC2=CC(=NO2)C3=CC=C(C=C3)Cl.Cl |
InChIKey | CCLWBHCSAFCSII-UHFFFAOYSA-N |
IUPAC Name | 3-(4-chlorophenyl)-5-(2-(piperidin-1-yl)ethyl)-1,2-oxazole hydrochloride |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7